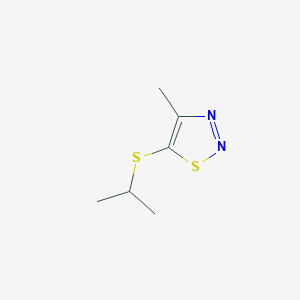

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

4-methyl-5-propan-2-ylsulfanylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S2/c1-4(2)9-6-5(3)7-8-10-6/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQKJMUZQUCGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole typically involves the reaction of appropriate thiol and diazole precursors under controlled conditions. One common method includes the cyclization of a thioamide with a diazole derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving high yields and consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The isopropylsulfanyl (-S-iPr) group at the C-5 position is susceptible to nucleophilic displacement due to the electron-withdrawing nature of the thiadiazole ring.

Key Findings :

-

The sulfanyl group can act as a leaving group under basic conditions, enabling substitution with thiols or alkyl halides .

-

Microwave-assisted protocols enhance reaction efficiency by reducing reaction times .

Cyclization and Annulation Reactions

The thiadiazole core participates in cycloaddition and annulation reactions to form fused heterocycles.

Example Pathways :

-

Hurd–Mori Cyclization : Reaction with thionyl chloride (SOCl₂) converts hydrazone intermediates into thiadiazoles. For example:

-

Ugi-4CR Multicomponent Reactions : Combines thiadiazole aldehydes with amines, isocyanides, and azides to form tetrazole-thiadiazole hybrids .

Condensation with Aldehydes/Ketones

The methyl group at C-4 can undergo condensation to form Schiff bases or hydrazones.

| Substrate | Reagents/Conditions | Product | Yield/Notes | Source |

|---|---|---|---|---|

| 5-Methoxy-2-hydroxybenzaldehyde | Ethanol, glacial acetic acid, reflux | Hydrazone-linked thiadiazole ligand | 83% yield (microwave-assisted) |

Mechanistic Insight :

-

The reaction involves imine bond formation between the hydrazide moiety of the thiadiazole and the aldehyde .

Functionalization via Esterification/Hydrolysis

The carboxylic acid derivatives of 4-methyl-1,2,3-thiadiazoles undergo hydrolysis and esterification.

Transition Metal-Free Cross-Coupling

Recent advances enable C–S bond formation without metal catalysts:

| Substrates | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Enaminones + Sulfur + Tosylhydrazine | I₂/DMSO, 80°C | 5-Acyl-1,2,3-thiadiazoles | Up to 92% |

Advantages : Broad functional group tolerance and high regioselectivity .

Biological Activity Correlation

While not a direct reaction, derivatives of 4-methyl-1,2,3-thiadiazoles exhibit notable bioactivity:

| Derivative | Biological Activity | MIC (µM) | Cytotoxicity (SI) | Source |

|---|---|---|---|---|

| 4-Hydroxy-3-methoxyphenyl hydrazone | Antimycobacterial (M. tuberculosis) | 0.073 | SI = 3516 (HEK-293), 2979 (CCL-1) |

Implications : The isopropylsulfanyl group may enhance lipophilicity, improving membrane permeability .

Scientific Research Applications

Agricultural Applications

Pesticidal Activity:

Recent studies have highlighted the potential of 5-(isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole derivatives as effective pesticides. The compound exhibits insecticidal, fungicidal, and anti-phytoviral properties. For instance, a patent describes the synthesis of related compounds that demonstrate significant activity against agricultural pests and diseases, making them candidates for novel pesticides in agriculture and horticulture .

Biological Activity Screening:

The biological activity of thiadiazole derivatives has been extensively screened. A study reported that certain derivatives showed promising insect growth regulator activity and induced plant resistance against diseases. These findings suggest that the compound could be utilized to enhance crop protection strategies .

Medical Applications

Antimicrobial Properties:

this compound has been evaluated for its antimicrobial efficacy against various pathogens. A series of derivatives were tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

| Sample No. | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 20 |

| 2 | S. aureus | 10 |

| 3 | Candida albicans | 20 |

| 4 | Pseudomonas aeruginosa | 40 |

Antitubercular Activity:

A notable application is in the treatment of tuberculosis. Compounds based on 4-methyl-1,2,3-thiadiazole have shown significant antimycobacterial activity against Mycobacterium tuberculosis. One derivative demonstrated an MIC as low as 0.073 µM, indicating its potential as a lead compound for new antitubercular drugs .

Neuropharmacological Applications

Anticonvulsant Activity:

Research has indicated that thiadiazole derivatives possess anticonvulsant properties. In animal models, certain compounds demonstrated protective effects against seizures induced by maximal electroshock and pentylenetetrazole . The efficacy of these compounds suggests their potential role in developing new treatments for epilepsy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antibacterial activity of various thiadiazole derivatives against multidrug-resistant strains of bacteria. The results indicated that some compounds exhibited lower MIC values than traditional antibiotics, suggesting their potential use in combating resistant infections .

Case Study 2: Cytotoxicity Assessment

In evaluating the cytotoxic effects on cancer cell lines, certain derivatives showed a significant reduction in cell viability at concentrations above 10 µM. This highlights their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Sulfanyl vs.

- Carboxamide Derivatives : Tiadinil’s carboxamide group enables hydrogen bonding with biological targets, contributing to its systemic acquired resistance (SAR) induction in plants .

Physicochemical Properties

| Property | 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole (Inferred) | Tiadinil | 5-(Isopropylsulfonyl)-4-methyl-1,2,3-thiadiazole |

|---|---|---|---|

| Molecular Weight | ~206 g/mol (analogous to sulfonyl derivative) | 267.73 g/mol | 206.29 g/mol |

| LogP (Lipophilicity) | Moderate (alkylsulfanyl group) | 3.2 (calculated) | Lower (sulfonyl group) |

| Solubility | Soluble in organic solvents (e.g., DMF, EtOAc) | Soluble in acetone | Limited aqueous solubility |

| Stability | Stable at rt; decomposes under heat | Stable; mp 111–113°C | Stable; hygroscopic sulfonyl group |

Biological Activity

5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with an isopropylsulfanyl group and a methyl group at specific positions. This unique structure contributes to its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class can inhibit the growth of various bacteria and fungi. For example, studies on related thiadiazoles have shown:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6h | 0.78-3.125 | Staphylococcus aureus |

| 3d | 0.07 | Mycobacterium tuberculosis |

These findings suggest that this compound may exhibit similar antimicrobial efficacy due to structural similarities with other active thiadiazoles .

Anticancer Activity

Thiadiazoles have also been investigated for their anticancer potential. For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, compounds were tested for their ability to inhibit cellular proliferation in B16F10 murine melanoma cells:

| Analog | IC50 (μM) | Remarks |

|---|---|---|

| 1 | >20 | Non-cytotoxic at tested concentrations |

| 3 | <10 | Potent cytotoxicity observed |

These results indicate that modifications in the thiadiazole structure can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit nitric oxide synthase (NOS) enzymes. Research has shown that certain thiadiazole derivatives can selectively inhibit inducible NOS (iNOS), which plays a crucial role in inflammatory responses:

- Mechanism : Enhanced hydrogen bonding interactions between the thiadiazole derivative and the enzyme's active site.

- Findings : Selective inhibition of iNOS leads to reduced nitric oxide production in inflammatory conditions .

Study on Antimycobacterial Activity

A notable study focused on the synthesis and evaluation of various thiadiazole derivatives against Mycobacterium tuberculosis. The compound with a similar structure to this compound exhibited an MIC of 0.073 µM with minimal cytotoxicity against normal cell lines (selectivity index >2000). This highlights the potential of thiadiazoles in treating tuberculosis while minimizing adverse effects .

Kinetic Studies on Tyrosinase Inhibition

In another investigation, the inhibitory effects of thiadiazole analogs on mushroom tyrosinase were assessed. The results indicated that specific analogs significantly inhibited tyrosinase activity at low concentrations:

| Analog | IC50 (µM) | Comparison with Kojic Acid |

|---|---|---|

| 3 | 1.12 | 22-fold stronger |

| 1 | 17.62 | Still potent |

These findings suggest that modifications to the thiadiazole structure can lead to enhanced enzyme inhibition capabilities .

Q & A

Q. What are the optimal synthetic routes for 5-(Isopropylsulfanyl)-4-methyl-1,2,3-thiadiazole, and how can purity be ensured?

Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazides with isopropylsulfanyl precursors under controlled acidic conditions. Key steps include:

- Reagent Selection : Use anhydrous solvents (e.g., DMF) to minimize side reactions .

- Temperature Control : Maintain 80–100°C to optimize ring formation while avoiding decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: A multi-spectroscopic approach is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., isopropylsulfanyl group at C5, methyl at C4). Compare chemical shifts with analogous thiadiazoles .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular formula (C₇H₁₀N₂S₂) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly the thiadiazole ring’s planarity and sulfur-nitrogen interactions .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Start with in vitro assays to screen for antimicrobial or enzyme-inhibitory properties:

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .

- Enzyme Inhibition : Assess acetylcholinesterase or urease inhibition via spectrophotometric methods (e.g., Ellman’s reagent for AChE). IC₅₀ values should be compared to reference inhibitors like galantamine .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity in varying environments?

Methodological Answer: Employ density functional theory (DFT) and molecular dynamics (MD):

- DFT Calculations : Use B3LYP/6-31G(d) to map electron density, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites .

- Solvent Effects : Simulate reactivity in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS. Correlate with experimental kinetic data from nucleophilic substitution reactions .

- MD Simulations : Model interactions with lipid bilayers to predict membrane permeability for drug delivery applications .

Q. What strategies address contradictions in experimental data on its mechanism of action?

Methodological Answer: Resolve inconsistencies via:

- Factorial Design : Test variables (pH, temperature, co-solvents) systematically to identify confounding factors. For example, pH-dependent tautomerism may alter bioactivity .

- Isotopic Labeling : Use ¹⁵N-labeled analogs to track metabolic pathways via LC-MS, distinguishing between direct activity and prodrug mechanisms .

- Cross-Validation : Compare results across multiple assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to rule out assay-specific artifacts .

Q. What advanced techniques elucidate its interactions with biological targets?

Methodological Answer: Combine structural and biophysical methods:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified proteins (e.g., kinases). Optimize immobilization protocols to prevent denaturation .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, focusing on thiadiazole ring interactions with active-site residues .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., hydrophobic vs. hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.